molecular formula C17H20N6O3 B12728137 3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- CAS No. 70454-30-7

3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-

Cat. No.: B12728137
CAS No.: 70454-30-7
M. Wt: 356.4 g/mol
InChI Key: QPSLMAFKGDTZOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the ammonolysis method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides .

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- involves the regulation of the ADMA-DDAH axis. This compound improves endothelial function by reducing the levels of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase. By enhancing the activity of dimethylarginine dimethylaminohydrolase (DDAH), it promotes the breakdown of ADMA, leading to increased nitric oxide production and improved vascular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- is unique due to its specific role in regulating the ADMA-DDAH axis and its potential therapeutic applications in cardiovascular diseases. Its ability to act as a bidentate ligand in coordination polymers also sets it apart from other similar compounds .

Properties

CAS No.

70454-30-7

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H20N6O3/c1-20(15(24)12-6-4-7-18-10-12)8-5-9-23-11-19-14-13(23)16(25)22(3)17(26)21(14)2/h4,6-7,10-11H,5,8-9H2,1-3H3

InChI Key

QPSLMAFKGDTZOG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(C)C(=O)C3=CN=CC=C3

Origin of Product

United States

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